![molecular formula C17H18BrFN4O B2716258 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone CAS No. 2380100-84-3](/img/structure/B2716258.png)
2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone, also known as BFE, is a chemical compound that has been extensively studied for its potential therapeutic applications. BFE is a small molecule that belongs to the class of piperazine derivatives and has been shown to possess a variety of biological activities.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone involves the inhibition of monoamine oxidase A and B, which leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of this compound on neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. This compound has also been found to have antitumor effects, which may be due to its ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the advantages of 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone for lab experiments is its high purity and high yield, which makes it a suitable compound for use in various assays and experiments. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale experiments. Another limitation is its potential toxicity, which may require careful handling and disposal.
将来の方向性
There are several future directions for the study of 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone. One direction is to investigate its potential as a treatment for other neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis method for large-scale production.
In conclusion, this compound is a small molecule that has been extensively studied for its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield of the compound. This compound has been found to possess a variety of biological activities, including antitumor, antidepressant, and anxiolytic effects. Its mechanism of action involves the inhibition of monoamine oxidase A and B, leading to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone involves a series of chemical reactions, starting with the reaction of 4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine with 4-bromobenzaldehyde in the presence of a base. The resulting intermediate is then subjected to a sequence of reactions involving reduction, oxidation, and cyclization, leading to the formation of this compound. The synthesis method of this compound has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess a variety of biological activities, including antitumor, antidepressant, and anxiolytic effects. This compound has also been found to be a potent inhibitor of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has been investigated as a potential treatment for various neurological disorders, including depression, anxiety, and Parkinson's disease.
特性
IUPAC Name |
2-(4-bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN4O/c1-12-16(19)17(21-11-20-12)23-8-6-22(7-9-23)15(24)10-13-2-4-14(18)5-3-13/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNARJIRLVGMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

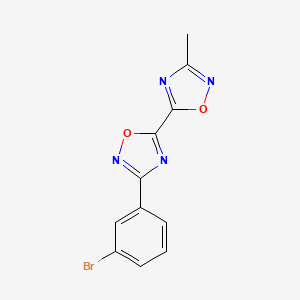
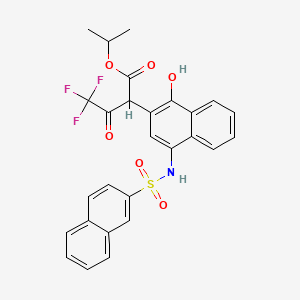
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid](/img/structure/B2716179.png)


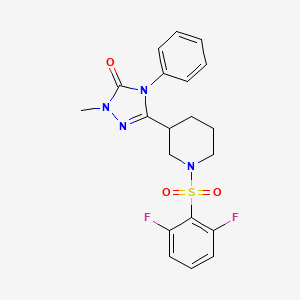

![2-Amino-3-[benzyl(methyl)amino]propanoic acid](/img/structure/B2716188.png)
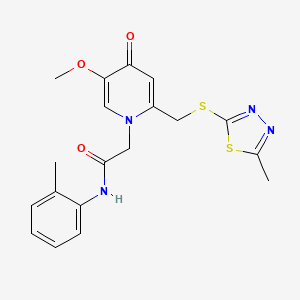
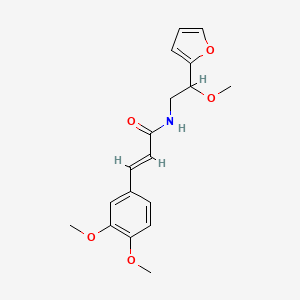
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716193.png)
![4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2716195.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2716197.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716198.png)